molecular formula C16H9BrN2OS B1308069 2-[(5-Bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile

2-[(5-Bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile

Cat. No.: B1308069
M. Wt: 357.2 g/mol
InChI Key: QOMDXWCOZAMXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile is a synthetic organic compound characterized by its unique molecular structure, which includes a brominated thiophene ring, a phenyl group, and a furan ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile typically involves the condensation of 5-bromo-2-thiophenecarboxaldehyde with 5-phenyl-3-furonitrile in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the nitrile group or reduce the double bonds in the molecule.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alkanes.

Scientific Research Applications

2-[(5-Bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-chlorophenyl(phenyl)methanone
  • **2-[(E)-[(2-hydroxyphenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile

Uniqueness

2-[(5-Bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .

Properties

Molecular Formula

C16H9BrN2OS

Molecular Weight

357.2 g/mol

IUPAC Name

2-[(5-bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile

InChI

InChI=1S/C16H9BrN2OS/c17-15-7-6-13(21-15)10-19-16-12(9-18)8-14(20-16)11-4-2-1-3-5-11/h1-8,10H

InChI Key

QOMDXWCOZAMXCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=C(S3)Br)C#N

Origin of Product

United States

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